1,4-Benzenediacetyl dichloride

Description

1,4-Benzenedicarbonyl dichloride (CAS 100-20-9), commonly known as terephthaloyl chloride (TCL), is a high-reactivity aromatic diacid chloride. Its structure consists of a benzene ring with two carbonyl chloride (–COCl) groups at the para positions. This compound is a colorless to pale-yellow crystalline solid with a melting point of 81.5–83°C and a boiling point of 265°C . TCL is highly corrosive and reacts vigorously with nucleophiles like water or alcohols. Industrially, it is a critical precursor for synthesizing high-performance polymers, notably aramid fibers (e.g., Kevlar® and Twaron®), which exhibit exceptional thermal stability and mechanical strength . Its applications extend to polyesters, polyamides, and specialty copolymers used in aerospace, automotive, and protective gear industries .

Properties

Molecular Formula |

C32H50Cl2N2O8 |

|---|---|

Molecular Weight |

661.6 g/mol |

IUPAC Name |

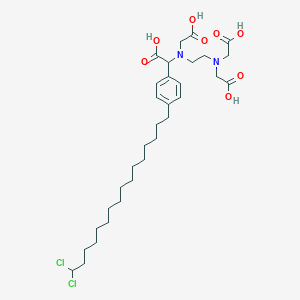

2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]-2-[4-(16,16-dichlorohexadecyl)phenyl]acetic acid |

InChI |

InChI=1S/C32H50Cl2N2O8/c33-27(34)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-25-16-18-26(19-17-25)31(32(43)44)36(24-30(41)42)21-20-35(22-28(37)38)23-29(39)40/h16-19,27,31H,1-15,20-24H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44) |

InChI Key |

HJEJALFRBFBDPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCCCCCCCCCCCCCC(Cl)Cl)C(C(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Benzenediacetyl dichloride can be synthesized through several methods. One common method involves the reaction of 1,4-benzenediacetic acid with thionyl chloride. The reaction is typically carried out under reflux conditions for several hours, resulting in the formation of the desired dichloride compound .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process may include steps such as recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1,4-Benzenediacetyl dichloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Hydrolysis: The compound can hydrolyze to form 1,4-benzenediacetic acid.

Condensation Reactions: It can react with amines to form amides.

Common Reagents and Conditions:

Thionyl Chloride: Used in the synthesis of the compound.

Nucleophiles: Such as amines, alcohols, and thiols, which can replace the chlorine atoms.

Solvents: Toluene and chloroform are commonly used solvents in these reactions.

Major Products Formed:

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Acids: Formed from hydrolysis reactions.

Scientific Research Applications

1,4-Benzenediacetyl dichloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the modification of biomolecules.

Medicine: Investigated for potential use in drug development.

Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 1,4-benzenediacetyl dichloride involves its reactivity with nucleophiles. The chlorine atoms are highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds. This reactivity is exploited in various chemical synthesis processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares TCL with structurally related diacid chlorides, highlighting differences in substituents, physical properties, and applications:

Research Findings and Key Differentiators

Reactivity and Stability

- Electron-Withdrawing Substituents: Fluorine and iodine atoms in tetrafluoro- and tetraiodo-TCL derivatives reduce electron density on the benzene ring, altering reactivity.

- Steric Effects : Iodine’s bulkiness in 2,3,5,6-tetraiodo-TCL increases steric hindrance, slowing polymerization kinetics but improving thermal stability in resulting polymers .

- Symmetry: Substitutions at non-parallel positions (e.g., 2-fluoro-TCL) disrupt molecular symmetry, affecting crystallinity and mechanical properties of polymers .

Q & A

Q. What safety protocols and handling precautions are essential when working with 1,4-Benzenediacetyl dichloride in laboratory settings?

- Methodological Answer: Due to its toxicity (classified as a hazardous gas/vapor) and reactivity, researchers must use fume hoods, wear nitrile gloves, goggles, and lab coats. Avoid moisture exposure to prevent hydrolysis. Store in airtight containers under inert atmospheres (e.g., nitrogen or argon) at low temperatures (-20°C). Its pungent odor necessitates proper ventilation and leak detection systems .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- Methodological Answer: Key techniques include:

- FTIR Spectroscopy : Confirm carbonyl chloride (C=O stretch ~1770 cm⁻¹) and C-Cl bonds (~700 cm⁻¹).

- NMR (¹H/¹³C) : Identify aromatic protons (δ 7.8–8.2 ppm) and carbonyl carbons (δ ~165 ppm).

- Elemental Analysis : Validate C, H, Cl, and O content against theoretical values (e.g., C₈H₄Cl₂O₂).

- Mass Spectrometry (EI-MS) : Detect molecular ion peaks (m/z ~218) and fragmentation patterns .

Q. What are the optimal conditions for storing this compound to minimize decomposition?

- Methodological Answer: Store in anhydrous solvents (e.g., dry THF or toluene) under inert gas. Avoid concentrated solutions, as decomposition accelerates in high concentrations (e.g., SbCl5-catalyzed degradation observed in concentrated solutions). Use amber glass vials to limit light exposure .

Advanced Research Questions

Q. How can researchers reconcile conflicting data regarding the stability of this compound in different solvent systems?

- Methodological Answer: Conduct controlled stability studies using HPLC or GC-MS to monitor degradation products (e.g., terephthalic acid or HCl). Compare polar vs. non-polar solvents (e.g., DMF vs. hexane) and assess trace metal contamination via ICP-MS. Evidence suggests decomposition in polar aprotic solvents is catalyzed by residual metals; thus, adding chelators (e.g., EDTA) may stabilize the compound .

Q. What experimental approaches elucidate the reaction mechanism between this compound and aromatic diamines during copolymer synthesis?

- Methodological Answer:

- Stoichiometric Variation : Vary diamine/dichloride ratios to study step-growth polymerization kinetics.

- In Situ FTIR : Track carbonyl chloride consumption (1770 cm⁻¹ peak reduction).

- MALDI-TOF MS : Identify oligomer intermediates (e.g., dimeric units at m/z ~600–800).

- XRD/TGA : Confirm copolymer crystallinity (e.g., para-aramid structures) and thermal stability (>400°C degradation) .

Q. How should researchers design experiments to quantify competing hydrolysis and aminolysis pathways of this compound under aqueous vs. non-aqueous conditions?

- Methodological Answer:

- Kinetic Profiling : Perform parallel reactions in D₂O (hydrolysis) and DMF-d₇ (aminolysis), monitoring chloride release via ion chromatography.

- ¹H NMR Titration : Quantify residual dichloride and product formation (e.g., terephthalamides).

- pH Dependence : Adjust pH (2–12) to study acid/base catalysis effects on hydrolysis rates.

- Computational Modeling : Use DFT calculations to compare activation energies for each pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.